5-Fluoro-4-methyl-2-nitrophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

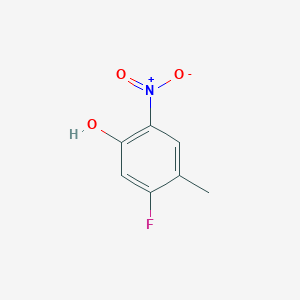

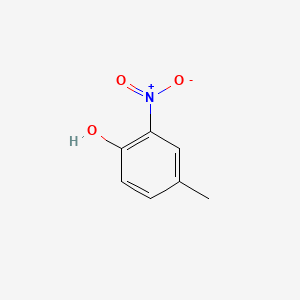

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-4-methyl-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-4-2-6(9(11)12)7(10)3-5(4)8/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYRLVBSEEMWFMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00509745 | |

| Record name | 5-Fluoro-4-methyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83341-28-0 | |

| Record name | 5-Fluoro-4-methyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-4-methyl-2-nitrophenol (CAS 83341-28-0): A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of 5-Fluoro-4-methyl-2-nitrophenol, a key chemical intermediate in pharmaceutical research and development. While detailed experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes available information and provides expert insights into its potential applications by examining its structural features and the reactivity of analogous compounds. The guide is designed to empower researchers with the foundational knowledge needed to effectively utilize this versatile molecule in the synthesis of novel bioactive agents.

Core Chemical and Physical Properties

This compound is a substituted aromatic compound whose value in medicinal chemistry stems from its unique combination of functional groups. Its core properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 83341-28-0 | [1][2] |

| Molecular Formula | C₇H₆FNO₃ | [1][2] |

| Molecular Weight | 171.13 g/mol | [1][2] |

| Appearance | Yellow powder | [3] |

| Purity | Typically ≥97% | [1] |

| Storage | Room temperature, stored under nitrogen | [1] |

| Melting Point | No data available in searched literature. | |

| Boiling Point | No data available in searched literature. | |

| Solubility | No specific data available. Expected to have some solubility in polar organic solvents like DMSO, DMF, and alcohols based on its phenolic structure. | |

| Topological Polar Surface Area (TPSA) | 63.37 Ų | [1] |

| LogP (calculated) | 1.74792 | [1] |

Chemical Structure:

Caption: Chemical structure of this compound.

The Strategic Importance in Medicinal Chemistry

The synthetic value of this compound is derived from the interplay of its three key functional groups on a stable aromatic scaffold. This combination provides multiple avenues for chemical modification, making it a highly versatile starting material for creating diverse molecular libraries.

-

The Role of the Fluorine Atom: The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[4][5] Its high electronegativity and small size can significantly alter a molecule's physicochemical properties.[6][7] Specifically, a fluorine substituent can:

-

Enhance Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation. This can increase the half-life of a drug.[8]

-

Modulate Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[5]

-

Improve Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing the potency of a drug candidate.[5]

-

-

The Reactivity of the Nitro Group: The nitro group is a strong electron-withdrawing group that can be readily transformed into other functionalities. Its reduction to an amino group is a particularly common and powerful transformation in pharmaceutical synthesis, opening up a plethora of subsequent reactions such as amide bond formation, sulfonylation, and diazotization.

-

The Phenolic Hydroxyl Group: The acidic proton of the phenolic hydroxyl group allows for reactions such as ether and ester formation. This provides a convenient handle for attaching various side chains or linking the molecule to other scaffolds.

Potential Synthetic Transformations

Caption: Potential synthetic pathways for this compound.

Illustrative Experimental Protocol: Reduction of a Nitro Group (Analogous Compound)

The reduction of the nitro group to an amine is a cornerstone transformation for this class of compounds. While a specific protocol for this compound is not published, the following general procedure for the reduction of a substituted nitrophenol serves as a reliable template.

Objective: To synthesize the corresponding aminophenol derivative.

Materials:

-

Substituted nitrophenol (1 equivalent)

-

Iron powder (3-5 equivalents)

-

Ammonium chloride

-

Ethanol

-

Water

-

Hydrochloric acid (catalytic amount)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the nitrophenol and iron powder in a mixture of ethanol and water (e.g., a 4:1 ratio).

-

Initiation: Add a small amount of ammonium chloride or a few drops of concentrated hydrochloric acid to initiate the reaction.

-

Reaction: Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 2-4 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

-

Extraction: Wash the celite pad with ethanol. Combine the filtrates and remove the ethanol under reduced pressure. The resulting aqueous solution can then be extracted with an organic solvent such as ethyl acetate.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminophenol. Further purification can be achieved by column chromatography or recrystallization if necessary.

Causality and Self-Validation: This iron-mediated reduction is a classic and robust method chosen for its cost-effectiveness and efficiency. The reaction progress is easily monitored by TLC, with the product typically showing a different Rf value and often a change in color under UV light. The successful formation of the amine can be confirmed by the appearance of N-H stretching bands in the IR spectrum and the disappearance of the characteristic nitro group stretches.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, its key spectroscopic features can be predicted based on its structure.

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the phenolic hydroxyl proton. The aromatic protons will likely appear as doublets or doublets of doublets, with coupling constants influenced by the adjacent fluorine atom. The methyl group should appear as a singlet, and the phenolic proton as a broad singlet.

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The carbon atoms bonded to the electronegative fluorine, oxygen, and nitro groups will be shifted downfield. The C-F coupling will be observable.

-

FT-IR: The spectrum should exhibit a broad O-H stretching band for the phenolic hydroxyl group (around 3200-3500 cm⁻¹). Characteristic strong asymmetric and symmetric stretching bands for the nitro group are expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. C-F stretching vibrations will also be present.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 171. Fragmentation patterns would likely involve the loss of the nitro group and other characteristic fragments.

Safety and Handling

This compound is classified as an irritant.[2] As with all nitrophenolic compounds, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature provides a rich platform for synthetic diversification, while the incorporated fluorine atom offers a strategic tool for modulating the pharmacokinetic and pharmacodynamic properties of target molecules. Although detailed experimental data for this specific compound is sparse in the public domain, a thorough understanding of the chemistry of its functional groups allows for the rational design of synthetic routes towards novel bioactive compounds. Researchers are encouraged to perform careful characterization and optimization when utilizing this promising intermediate in their synthetic endeavors.

References

-

Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]

-

Al-Ostoot, F.H., et al. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules. [Link]

-

Oceanchem Group Limited. Intermediates this compound for critical molecular building block. [Link]

-

MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. [Link]

-

PubChem. 2-Fluoro-4-methyl-5-nitrophenol. [Link]

-

Postigo, A. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 14(36), 8398-8427. [Link]

- Patsnap.

-

Al-Hourani, B. J., & Sharma, S. K. (2020). Importance of Fluorine in Benzazole Compounds. Molecules (Basel, Switzerland), 25(20), 4749. [Link]

-

ResearchGate. Fluorine in drug discovery: Role, design and case studies. [Link]

-

Gouverneur, V. (2014). The role of fluorine in medicinal chemistry. Taylor & Francis. [Link]

-

Mykhailiuk, P. K. (2021). Utilization of fluorinated α-amino acids in small molecule drug design. Expert opinion on drug discovery, 16(11), 1319–1331. [Link]

-

ResearchGate. The Many Roles for Fluorine in Medicinal Chemistry. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. Science, 317(5846), 1881-1886. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 83341-28-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

physicochemical characteristics of 5-Fluoro-4-methyl-2-nitrophenol

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Fluoro-4-methyl-2-nitrophenol

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery and material science, the utility of a chemical intermediate is defined by the precision with which we understand its fundamental properties. This compound is a prime example of a molecular scaffold whose value is unlocked through a comprehensive characterization of its physicochemical profile. This guide is structured not as a rigid data sheet, but as a narrative that walks the researcher through the core attributes of this compound, from its molecular identity to its practical handling and application.

The strategic placement of a fluorine atom, a nitro group, a methyl group, and a phenolic hydroxyl on a benzene ring creates a molecule with multiple reactive vectors and finely-tuned electronic properties.[1] The fluorine enhances metabolic stability and binding affinity in derivative compounds, the nitro and hydroxyl groups provide key reactive sites for further synthesis, and the methyl group influences steric interactions.[1] Understanding these characteristics is not merely an academic exercise; it is the foundation for rational design in the synthesis of advanced pharmaceutical ingredients (APIs) and novel agrochemicals.[1][2] This document synthesizes available data with established analytical principles to provide a trustworthy and expert-driven resource for the scientific community.

Core Molecular Identity and Physical State

This compound is a multifunctional organic compound engineered for complex chemical synthesis.[1] Its identity is established by a unique combination of identifiers and fundamental properties that dictate its behavior in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 83341-28-0 | [1][3][4] |

| Molecular Formula | C₇H₆FNO₃ | [3][4] |

| Molecular Weight | 171.13 g/mol | [3][4] |

| Appearance | Yellow powder | [1] |

| Purity | ≥95-98% (Typical) | [1][4] |

| SMILES | OC1=CC(F)=C(C)C=C1--INVALID-LINK--=O | [3][5] |

| InChIKey | Not explicitly found for this isomer, but related isomers are available. |

Key Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a compound are critical determinants of its reactivity, solubility, and bioavailability in potential therapeutic applications. While experimental data for this compound is sparse in publicly available literature, we can infer and predict its characteristics based on its structure and data from closely related isomers.

| Physicochemical Parameter | Predicted/Reported Value | Scientific Rationale & Comparative Insights |

| Melting Point (°C) | Data not available. (Isomer 2-Fluoro-5-methyl-4-nitrophenol: 110.75 °C) | The melting point is influenced by crystal lattice energy and intermolecular forces. For comparison, the isomer 2-Fluoro-5-methyl-4-nitrophenol has a predicted melting point of 110.75 °C.[6] The related compound 5-Fluoro-2-nitrophenol has a reported melting point of 34-37 °C.[7] The presence of the additional methyl group in the target compound would be expected to alter crystal packing and thus the melting point. |

| Boiling Point (°C) | Data not available. (Isomer 2-Fluoro-5-methyl-4-nitrophenol: 354.98 °C) | The normal boiling point for the isomer 2-Fluoro-5-methyl-4-nitrophenol is predicted to be 354.98 °C.[6] The strong intermolecular hydrogen bonding from the hydroxyl group and dipole-dipole interactions from the nitro and fluoro groups contribute to a relatively high boiling point. |

| Acid Dissociation Constant (pKa) | Data not available. (Related 5-Methyl-2-nitrophenol: 7.41) | The phenolic hydroxyl group is acidic. Its acidity is significantly increased by the strong electron-withdrawing effects of the adjacent nitro group and the fluorine atom via induction. For context, the pKa of 5-Methyl-2-nitrophenol is reported as 7.41.[8] It is expected that the pKa of this compound would be slightly lower (more acidic) due to the additional electron-withdrawing fluorine. |

| n-Octanol/Water Partition Coefficient (LogP) | 1.74792 (Calculated) | This value indicates a moderate degree of lipophilicity.[3] The fluorine atom is known to increase lipophilicity, which can enhance properties like membrane permeability in drug candidates.[9] This balance between hydrophilicity (from the -OH and -NO₂) and lipophilicity (from the aromatic ring, -CH₃, and -F) is crucial for its role as a pharmaceutical intermediate. |

| Topological Polar Surface Area (TPSA) | 63.37 Ų | This calculated value reflects the surface area contributed by polar atoms (oxygen, nitrogen, and the attached hydrogen).[3] It is a useful predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |

Solubility Profile: Theoretical and Practical Considerations

The solubility of this compound dictates its utility in various reaction conditions and its formulation potential.

-

Water Solubility : Due to the hydrophobic aromatic ring and methyl group, the compound is expected to be poorly soluble in water. While the hydroxyl and nitro groups can participate in hydrogen bonding, the overall molecular character is lipophilic. Related nitrophenols are generally described as slightly soluble in water.[10]

-

Organic Solvent Solubility : It is predicted to be soluble in common polar organic solvents such as methanol, ethanol, acetone, and ethyl acetate, and moderately soluble in less polar solvents like dichloromethane.[9] This is typical for functionalized phenolic compounds.

Spectroscopic Signature: A Guide to Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the methyl group protons, and the acidic hydroxyl proton. The coupling patterns of the aromatic protons will be influenced by both the fluorine and the adjacent substituents. Spectral data is available from commercial suppliers.[11]

-

¹³C NMR : The carbon NMR spectrum should display seven unique signals corresponding to each carbon atom in the molecule. The chemical shifts will be heavily influenced by the attached functional groups, particularly the fluorine and nitro groups.

-

-

Infrared (IR) Spectroscopy : The IR spectrum will provide confirmatory evidence of the key functional groups. Expected characteristic absorption bands include:

-

A broad O-H stretch for the hydroxyl group (~3200-3500 cm⁻¹).

-

Aromatic C-H stretches (~3000-3100 cm⁻¹).

-

Asymmetric and symmetric N-O stretches for the nitro group (~1520-1560 cm⁻¹ and ~1345-1385 cm⁻¹).

-

Aromatic C=C stretches (~1450-1600 cm⁻¹).

-

A C-F stretch (~1000-1350 cm⁻¹).

-

-

Mass Spectrometry (MS) : Mass spectral analysis will confirm the molecular weight of the compound. The molecular ion peak (M+) would be observed at m/z 171.13.

Safety, Handling, and Stability

Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound.

Hazard Profile : While specific GHS classifications for this compound are not detailed, related nitrophenols are classified as hazardous.[12][13] Typical warnings include:

-

Harmful if swallowed, in contact with skin, or if inhaled.[13]

-

May cause respiratory irritation.[12]

Recommended Handling Procedures :

-

Use only in a well-ventilated area or under a chemical fume hood.[15]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[14][15]

-

Avoid breathing dust. Use a NIOSH/MSHA-approved respirator if ventilation is inadequate.[15]

-

Wash hands and any exposed skin thoroughly after handling.[14]

-

Ensure eyewash stations and safety showers are readily accessible.[15]

Storage and Stability :

-

Storage Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated place.[15] For long-term stability, storage at 2-8°C under a nitrogen atmosphere is recommended.[3][5]

-

Stability : The compound is generally stable under recommended storage conditions. Avoid exposure to strong oxidizing agents, heat, and sources of ignition.[14]

-

Hazardous Combustion Products : In case of fire, hazardous decomposition products can include carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[14]

Standard Experimental Protocols for Characterization

To ensure trustworthy and reproducible results, the following standard protocols are recommended for the experimental determination of key physicochemical properties.

Protocol 1: Determination of Melting Point

This protocol provides a self-validating system by calibrating the instrument with known standards.

Objective : To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology :

-

Instrument Calibration : Calibrate the melting point apparatus using certified standards with melting points bracketing the expected range of the sample.

-

Sample Preparation : Place a small amount of the dry, powdered this compound into a capillary tube, packing it to a height of 2-3 mm.

-

Measurement : Place the capillary tube in the apparatus. Heat at a rapid rate initially to approximately 15-20 °C below the expected melting point.

-

Refined Measurement : Decrease the heating rate to 1-2 °C per minute.

-

Data Recording : Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁-T₂.

Protocol 2: Potentiometric Determination of pKa

This method explains the causality behind the experimental choice: potentiometric titration is a robust and direct way to measure the dissociation constant of an acidic proton.

Objective : To determine the acid dissociation constant (pKa) of the phenolic hydroxyl group.

Methodology :

-

Solution Preparation : Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent system (e.g., water/methanol mixture) to a known concentration.

-

Titration Setup : Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Insert a calibrated pH electrode and a magnetic stirrer.

-

Titration : Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots.

-

Data Collection : Record the pH of the solution after each addition of titrant.

-

Analysis : Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve.

Conclusion: A Versatile Building Block for Advanced R&D

This compound stands out as a sophisticated and highly versatile chemical building block.[1] Its unique arrangement of functional groups offers multiple vectors for chemical modification, making it an invaluable intermediate in medicinal chemistry and material science.[1] The strategic incorporation of fluorine is a well-established method to fine-tune the physicochemical properties of drug candidates, potentially improving metabolic stability and pharmacokinetic profiles.[1] A thorough understanding of its core physicochemical properties, as outlined in this guide, is the critical first step for any researcher aiming to leverage its synthetic potential. This knowledge enables not only the efficient design of synthetic routes but also ensures safe handling and the generation of reliable, reproducible research outcomes.

References

- 1. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. CAS 182880-62-2: 4-Fluoro-5-methyl-2-nitrophenol [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 83341-28-0|this compound|BLD Pharm [bldpharm.com]

- 6. chem-casts.com [chem-casts.com]

- 7. 5-フルオロ-2-ニトロフェノール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 5-Methyl-2-nitrophenol CAS#: 700-38-9 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. This compound(83341-28-0) 1H NMR spectrum [chemicalbook.com]

- 12. 5-Fluoro-2-nitrophenol | C6H4FNO3 | CID 9937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Fluoro-4-methyl-5-nitrophenol | C7H6FNO3 | CID 21273374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

spectral data for 5-Fluoro-4-methyl-2-nitrophenol (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 5-Fluoro-4-methyl-2-nitrophenol

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the spectral characterization of this compound. As a Senior Application Scientist, this document synthesizes foundational analytical principles with practical, field-proven methodologies to ensure both scientific rigor and experimental applicability.

Introduction

This compound (C₇H₆FNO₃, Molar Mass: 171.13 g/mol ) is a substituted aromatic compound with significant potential in synthetic chemistry and materials science.[1][2] Its structural elucidation is paramount for quality control, reaction monitoring, and understanding its chemical behavior. This guide provides a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized throughout to ensure trustworthiness and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR provide invaluable information about the electronic environment of each atom, confirming the substitution pattern on the benzene ring.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The predicted ¹H NMR spectrum of this compound in a suitable solvent like CDCl₃ or DMSO-d₆ would exhibit distinct signals for the hydroxyl, aromatic, and methyl protons.[3][4]

-

Hydroxyl Proton (-OH): A broad singlet is expected, typically in the range of 10-12 ppm, due to hydrogen bonding and exchange. Its chemical shift can be highly dependent on concentration and solvent.

-

Aromatic Protons (Ar-H): Two signals are anticipated for the two protons on the aromatic ring.

-

The proton at C3 (adjacent to the NO₂ and OH groups) is expected to appear as a doublet around 8.0-8.2 ppm. The downfield shift is due to the strong electron-withdrawing effect of the nitro group.

-

The proton at C6 (adjacent to the fluorine atom) is predicted to appear as a doublet around 7.0-7.2 ppm. The coupling to the adjacent fluorine atom (³JH-F) will split this signal.

-

-

Methyl Protons (-CH₃): A sharp singlet is expected around 2.2-2.4 ppm for the three equivalent methyl protons.[3]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OH | 10.0 - 12.0 | broad singlet |

| Ar-H (at C3) | 8.0 - 8.2 | doublet (d) |

| Ar-H (at C6) | 7.0 - 7.2 | doublet (d) |

| -CH₃ | 2.2 - 2.4 | singlet (s) |

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum of this compound is expected to show seven distinct signals. The chemical shifts are heavily influenced by the attached functional groups and their positions.[5][6]

-

Aromatic Carbons:

-

C-OH (C1): Expected around 150-155 ppm.

-

C-NO₂ (C2): Expected around 140-145 ppm.

-

C-H (C3): Expected around 125-130 ppm.

-

C-CH₃ (C4): Expected around 135-140 ppm.

-

C-F (C5): This carbon signal will be a doublet due to coupling with fluorine (¹JC-F) and is expected to be significantly downfield, around 160-165 ppm.

-

C-H (C6): Expected around 115-120 ppm, also showing coupling to fluorine (²JC-F).

-

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, around 15-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | 15 - 20 |

| Ar-C6 | 115 - 120 (doublet) |

| Ar-C3 | 125 - 130 |

| Ar-C4 | 135 - 140 |

| Ar-C2 | 140 - 145 |

| Ar-C1 | 150 - 155 |

| Ar-C5 | 160 - 165 (doublet) |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[3] Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is required due to the lower natural abundance of ¹³C.

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Caption: NMR data acquisition and processing workflow.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to its hydroxyl, nitro, fluoro, and substituted aromatic functionalities.[7][8]

IR Spectral Interpretation

-

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3500 cm⁻¹, characteristic of a phenolic hydroxyl group involved in hydrogen bonding.[8]

-

Aromatic C-H Stretch: Medium to weak bands are expected just above 3000 cm⁻¹.

-

NO₂ Stretches: Two strong absorption bands are characteristic of the nitro group:

-

Asymmetric stretch: ~1520-1560 cm⁻¹.

-

Symmetric stretch: ~1340-1380 cm⁻¹.[7]

-

-

Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

-

C-F Stretch: A strong absorption band in the 1000-1250 cm⁻¹ range is characteristic of the carbon-fluorine bond.

-

C-H Bends: Out-of-plane bending vibrations for the substituted aromatic ring typically appear in the 800-900 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Phenol O-H | Stretch | 3200 - 3500 | Strong, Broad |

| Aromatic C-H | Stretch | > 3000 | Medium-Weak |

| Nitro NO₂ | Asymmetric Stretch | 1520 - 1560 | Strong |

| Nitro NO₂ | Symmetric Stretch | 1340 - 1380 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

| C-F | Stretch | 1000 - 1250 | Strong |

| Aromatic C-H | Out-of-plane Bend | 800 - 900 | Medium-Strong |

Experimental Protocol: IR Data Acquisition (KBr Pellet Method)

This method is suitable for solid samples and provides high-quality spectra.[9][10]

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder.

-

Gently mix the sample and KBr together until a homogeneous mixture is obtained.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Analysis: Identify the characteristic absorption bands and correlate them to the functional groups of the molecule.

Caption: FT-IR data acquisition workflow using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Mass Spectrum Interpretation

For this compound (Molar Mass = 171.13), the electron ionization (EI) mass spectrum is predicted to show a prominent molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺•): A peak at m/z = 171 corresponding to the intact molecule that has lost one electron. Aromatic compounds often show a strong molecular ion peak due to the stability of the ring system.[11]

-

Key Fragmentation Pathways:

-

Loss of NO₂: A significant fragment at m/z = 125 ([M - 46]⁺) is expected due to the loss of a nitro group (•NO₂).[12]

-

Loss of NO: A fragment at m/z = 141 ([M - 30]⁺) from the loss of nitric oxide (•NO) is also a common pathway for nitroaromatics.[13]

-

Loss of CO: Following the loss of NO₂, the resulting ion at m/z 125 may lose carbon monoxide (CO) to give a fragment at m/z = 97.

-

Loss of CH₃: A peak at m/z = 156 ([M - 15]⁺) may be observed due to the loss of a methyl radical (•CH₃).

-

The fluorine atom (¹⁹F) is monoisotopic, so it will not contribute to an M+2 peak, simplifying the spectrum compared to compounds containing chlorine or bromine.[14][15]

Table 4: Predicted Key Fragments in the Mass Spectrum

| m/z | Proposed Fragment Ion |

| 171 | [C₇H₆FNO₃]⁺• (Molecular Ion) |

| 156 | [M - CH₃]⁺ |

| 141 | [M - NO]⁺ |

| 125 | [M - NO₂]⁺ |

| 97 | [M - NO₂ - CO]⁺ |

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing volatile and thermally stable compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 100-1000 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC injection port.

-

The compound is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5ms).

-

A temperature program is used to separate the analyte from any impurities based on boiling point and column interaction.

-

-

MS Analysis (Electron Ionization):

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

The molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion at a specific m/z.

-

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. rsc.org [rsc.org]

- 4. hmdb.ca [hmdb.ca]

- 5. researchgate.net [researchgate.net]

- 6. 2-Nitrophenol(88-75-5) 13C NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. P-Nitrophenol Vs Ir - 636 Words | Bartleby [bartleby.com]

- 9. researchgate.net [researchgate.net]

- 10. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemguide.co.uk [chemguide.co.uk]

solubility of 5-Fluoro-4-methyl-2-nitrophenol in organic solvents

An In-depth Technical Guide to the Solubility of 5-Fluoro-4-methyl-2-nitrophenol in Organic Solvents

Abstract

This compound is a substituted nitrophenol derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery.[1] Its utility in synthesis is critically dependent on its solubility in various organic solvents, a parameter that governs reaction kinetics, purification strategies, and formulation. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive published quantitative data, this document establishes a predictive framework based on the compound's physicochemical properties and the principles of solute-solvent interactions. Furthermore, it provides a detailed, authoritative protocol for the experimental determination of its thermodynamic solubility using the isothermal shake-flask method, empowering researchers to generate precise and reliable data tailored to their specific applications.

Introduction: The Strategic Importance of Solubility

In the landscape of modern drug development and fine chemical synthesis, understanding the solubility of an intermediate is a cornerstone of process development. This compound (CAS: 83341-28-0) is a key intermediate whose molecular architecture is designed for versatility.[1] The strategic placement of a fluorine atom can enhance metabolic stability and binding affinity in a final active pharmaceutical ingredient (API), while the nitro and hydroxyl groups serve as reactive handles for subsequent chemical transformations.[1]

However, the successful application of this building block is fundamentally tied to its behavior in solution. Poor solubility can lead to challenges in achieving desired reaction concentrations, complications in purification via crystallization, and difficulties in downstream formulation. This guide serves as a resource for researchers, scientists, and drug development professionals to understand, predict, and experimentally verify the solubility of this compound, thereby enabling more efficient and robust chemical process design.

Physicochemical Profile and Structural Analysis

The solubility of a compound is intrinsically linked to its molecular structure. The key to predicting the behavior of this compound lies in deconstructing its functional components.

-

Molecular Formula: C₇H₆FNO₃[2]

-

Molecular Weight: 171.13 g/mol [2]

-

Appearance: Typically a yellow powder[1]

Structural Features Influencing Solubility:

-

Phenolic Hydroxyl (-OH) Group: This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature promotes interaction with polar and protic solvents (e.g., alcohols).

-

Nitro (-NO₂) Group: The nitro group is strongly polar and electron-withdrawing, but it is primarily a hydrogen bond acceptor. Its presence increases the overall polarity of the molecule.

-

Benzene Ring: The aromatic core is non-polar and hydrophobic, contributing to solubility in solvents with lower polarity.

-

Methyl (-CH₃) Group: This is a small, non-polar, lipophilic group that slightly increases the molecule's hydrophobic character.

-

Fluorine (-F) Atom: As the most electronegative element, fluorine is a potent electron-withdrawing group. While it increases bond polarity, its small size and single lone pair make it a weak hydrogen bond acceptor. Its primary effect on solubility is often to increase lipophilicity and interactions with non-polar or moderately polar solvents.

The molecule's overall solubility in a given solvent will be determined by the balance between the polar, hydrogen-bonding contributions of the hydroxyl and nitro groups versus the hydrophobic nature of the fluorinated, methylated aromatic ring.

Theoretical Solubility Predictions

The guiding principle for solubility is "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[3][4] Based on the physicochemical profile of this compound, we can predict its general solubility in common classes of organic solvents. For comparison, related compounds like 4-nitrophenol are known to be more soluble in organic solvents like ethanol and acetone than in water.[5] The same trend is expected for this substituted derivative.

Table 1: Predicted Solubility Profile of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solute can form strong hydrogen bonds with the solvent's hydroxyl groups. These solvents effectively solvate both the polar and non-polar portions of the molecule. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents can act as hydrogen bond acceptors for the solute's phenolic proton and can engage in dipole-dipole interactions. Their moderate polarity also accommodates the aromatic ring. Acetone and acetonitrile are particularly effective for many nitrophenols.[6][7] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents have moderate polarity and can solvate the aromatic ring and engage in weaker dipole interactions. The lack of hydrogen bonding capability limits high solubility. |

| Non-Polar | Hexane, Toluene | Low to Insoluble | The significant polarity from the nitro and hydroxyl groups makes the compound incompatible with the weak van der Waals forces offered by non-polar solvents.[6] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Ethers are effective hydrogen bond acceptors and can solvate the molecule to a moderate degree. THF is generally a better solvent than diethyl ether due to its higher polarity. |

Experimental Protocol: Isothermal Shake-Flask Method

To move beyond prediction, quantitative solubility data must be generated experimentally. The isothermal equilibrium or "shake-flask" method is the gold standard for determining thermodynamic solubility, valued for its reliability and direct measurement of a saturated solution at equilibrium.[8][9]

Rationale for Method Selection

The shake-flask method ensures that the system reaches true thermodynamic equilibrium, providing a solubility value that is independent of kinetic factors such as precipitation rates.[8][10] This is achieved by agitating an excess of the solid compound in the chosen solvent at a constant temperature for an extended period (typically 24-48 hours), ensuring the solution becomes fully saturated.[11][12]

Workflow for Solubility Determination

Caption: Workflow for the isothermal shake-flask solubility determination method.

Detailed Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of crystalline this compound to a series of glass vials (e.g., 4 mL). "Excess" means enough solid will visibly remain after equilibrium is reached.

-

Using a calibrated pipette, accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation during incubation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or incubator set to the desired temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the samples for a sufficient duration to ensure equilibrium. A period of 24 to 48 hours is standard for nitrophenolic compounds.[10][11]

-

After the equilibration period, cease agitation and allow the vials to rest at the set temperature for at least 1 hour to allow undissolved solids to settle.

-

-

Sample Processing and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all undissolved microcrystals.

-

Accurately dilute the filtered, saturated solution with the same solvent to bring its concentration into the linear range of the analytical method.

-

Determine the concentration of the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, against a pre-generated calibration curve.[10][12]

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Factors Influencing Solubility

The solubility of this compound is not a static value; it is influenced by several environmental and systemic factors that researchers must control and consider.

Caption: Key factors influencing the solubility of the target compound.

-

Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it consumes heat. Supplying thermal energy helps overcome the solute's crystal lattice energy and promotes mixing with the solvent. This relationship is critical for designing recrystallization procedures.

-

Solvent Polarity: As detailed in Table 1, the match between solute and solvent polarity is the most significant determinant of solubility. A solvent that can effectively interact with both the polar functional groups and the non-polar aromatic ring will exhibit the highest solvating power.

-

Purity of the Compound: Impurities can disrupt the crystal lattice of the solute, sometimes leading to an apparent increase in solubility. Conversely, impurities in the solvent can alter its polarity and solvating capacity. Using high-purity materials is essential for obtaining accurate and reproducible data.

Conclusion

While specific quantitative solubility data for this compound remains scarce in public literature, a robust scientific framework allows for strong predictions and a clear path to experimental verification. The compound is expected to be highly soluble in polar protic solvents like methanol and ethanol, and moderately to highly soluble in polar aprotic solvents such as acetone and acetonitrile. Its solubility is predicted to be low in non-polar solvents like hexane. For professionals in drug discovery and chemical synthesis, the isothermal shake-flask method detailed herein represents the definitive approach to generating the precise solubility data required for process optimization, reaction design, and successful purification.

References

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Solubility of Things. 4-Nitrophenol. [Link]

-

University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Faculty of Science, Taibah University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Oceanchem Group Limited. Intermediates this compound for critical molecular building block. [Link]

-

Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for Nitrophenols. [Link]

-

Khan Academy. Solubility of organic compounds. [Link]

-

ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?[Link]

Sources

- 1. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. chemscene.com [chemscene.com]

- 3. chem.ws [chem.ws]

- 4. Khan Academy [khanacademy.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. benchchem.com [benchchem.com]

- 10. enamine.net [enamine.net]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. bioassaysys.com [bioassaysys.com]

A Technical Guide to the Safe Handling of 5-Fluoro-4-methyl-2-nitrophenol

This document provides a comprehensive technical guide on the safety and handling precautions for 5-Fluoro-4-methyl-2-nitrophenol (CAS No. 83341-28-0). As a versatile molecular building block used in medicinal chemistry and drug discovery, understanding its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity.[1] This guide is intended for researchers, scientists, and drug development professionals who may handle this compound.

Compound Identification and Physicochemical Properties

This compound is a substituted nitrophenol derivative.[2] Its structure, featuring nitro, fluoro, methyl, and hydroxyl functional groups, makes it a valuable intermediate in organic synthesis.[1] While specific experimental data for this exact compound is limited, its properties can be largely inferred from its structure and data on closely related analogs.

| Property | Value / Information | Source |

| CAS Number | 83341-28-0 | [2][3] |

| Molecular Formula | C₇H₆FNO₃ | [2][4] |

| Molecular Weight | 171.13 g/mol | [2][4][5] |

| Synonyms | Phenol, 5-fluoro-4-methyl-2-nitro | [2] |

| Appearance | Likely a yellow to light green solid. | Inferred from[6] |

| Solubility | No data available. Expected to have limited solubility in water and higher solubility in organic solvents. | |

| Storage | Room temperature, under an inert nitrogen atmosphere. | [2] |

Causality Insight: The recommendation to store this compound under nitrogen is critical.[2] The phenolic hydroxyl group can be susceptible to oxidation, which could lead to degradation and impurity formation over time. An inert atmosphere mitigates this risk, preserving the compound's purity for research applications.

Hazard Assessment and Toxicological Profile

A thorough hazard assessment for this compound is primarily based on data from structurally similar compounds, such as other fluorinated nitrophenols. This approach, known as "read-across" in toxicology, is a standard practice for assessing chemicals with limited specific data.

GHS Hazard Classification (Inferred)

The following classification is aggregated from notifications for structurally related compounds like 2-fluoro-4-methyl-5-nitrophenol and 5-fluoro-2-nitrophenol.[5][7]

| Hazard Class | Category | Hazard Statement | Source |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [5][7] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [5][7] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [5][7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [5][7][8] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [5][7][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [7][8][9] |

Core Toxicological Concerns

-

Systemic Toxicity: As with many nitrophenols, there is a potential for systemic toxicity upon absorption. A key concern for this class of compounds is the induction of methemoglobinemia , where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[10][11] Symptoms can include cyanosis (blueish skin), headache, dizziness, and weakness.[11]

-

Irritation: The acidic nature of the phenolic proton, combined with the electron-withdrawing effects of the nitro and fluoro groups, makes the compound a potent irritant to the skin, eyes, and respiratory tract.[7][11][12] Direct contact can cause inflammation and discomfort.

Risk Management and Exposure Controls

A multi-layered approach, following the hierarchy of controls, is essential for safely handling this compound.

Engineering Controls

Engineering controls are the most effective way to minimize exposure.

-

Chemical Fume Hood: All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[13]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[14][15]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and located close to the workstation.[12][16]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound.

| Protection Type | Specification | Rationale |

| Hand | Nitrile or other chemical-resistant gloves. | Prevents dermal absorption and skin irritation.[14][15] Gloves must be inspected before use and disposed of properly after handling. |

| Eye/Face | Safety glasses with side shields or chemical safety goggles. | Protects against splashes and airborne particles causing serious eye irritation.[15][16] |

| Respiratory | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) should be used if handling large quantities of powder outside of a fume hood or if dust generation is unavoidable. | Prevents inhalation of the harmful powder, which can cause respiratory irritation.[9][16] |

| Body | A laboratory coat must be worn at all times. | Protects skin and personal clothing from contamination.[16] |

Standard Operating Procedures (SOPs)

Adherence to validated protocols is key to ensuring safety and reproducibility.

General Handling and Weighing Protocol

-

Preparation: Cordon off the work area. Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

PPE: Don all required PPE as specified in Section 3.2.

-

Manipulation: Conduct all weighing and transfer operations within the fume hood. Use a spatula for solid transfers. Avoid creating dust clouds by handling the material gently.[14][15]

-

Cleaning: After handling, decontaminate the work surface and any equipment used.

-

Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[13][15] Do not eat, drink, or smoke in the work area.

Storage Protocol

-

Container: Ensure the primary container is tightly sealed and clearly labeled with the chemical name and hazard pictograms.[13][16]

-

Location: Store the container in a designated, well-ventilated, and dry area away from incompatible materials such as strong oxidizing agents and strong bases.[6][12]

-

Security: Store in a locked cabinet or area to restrict access to authorized personnel only.[13][14]

-

Inert Atmosphere: For long-term storage, ensure the container is flushed with nitrogen before sealing to maintain compound integrity.[2]

Emergency Response Protocols

Rapid and correct response during an emergency is critical to minimizing harm.

Spill Response

The following workflow outlines the procedure for a minor laboratory spill. For large spills, evacuate the area and contact emergency services.

Caption: Workflow for minor chemical spill response.

First Aid Measures

Immediate action is required in the event of exposure.[13]

-

Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[13][17]

-

Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[17][18] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[13][17] Remove contact lenses if present and easy to do.[17] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[17] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person.[17] Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[13][17]

-

Hazards from Combustion: Thermal decomposition can produce hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[12][17]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous fumes and decomposition products.[15]

Waste Disposal

Chemical waste must be handled in accordance with all local, state, and federal regulations.

-

Containment: Collect waste material and contaminated items (e.g., gloves, absorbent pads) in a dedicated, sealed, and clearly labeled hazardous waste container.[13][15]

-

Disposal: Do not mix with other waste streams. Arrange for disposal through a licensed professional waste disposal service. Do not dispose of down the drain.[14]

References

-

Thermophysical Properties of 2-Fluoro-5-methyl-4-nitrophenol. Chemcasts. [Link]

-

5-Fluoro-2-nitrophenol | C6H4FNO3. PubChem, National Center for Biotechnology Information. [Link]

-

2-Fluoro-4-methyl-5-nitrophenol | C7H6FNO3. PubChem, National Center for Biotechnology Information. [Link]

-

Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

HEALTH EFFECTS - Toxicological Profile for Nitrophenols. NCBI Bookshelf, National Institutes of Health. [Link]

-

Toxicological Profile for Nitrophenols (Draft for Public Comment). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

Sources

- 1. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. chemscene.com [chemscene.com]

- 3. 83341-28-0|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 2-Fluoro-4-methyl-5-nitrophenol | C7H6FNO3 | CID 21273374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. 5-Fluoro-2-nitrophenol | C6H4FNO3 | CID 9937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-フルオロ-2-ニトロフェノール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 5-フルオロ-2-ニトロフェノール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

- 15. westliberty.edu [westliberty.edu]

- 16. fishersci.com [fishersci.com]

- 17. synquestlabs.com [synquestlabs.com]

- 18. fishersci.com [fishersci.com]

suppliers and purchasing of 5-Fluoro-4-methyl-2-nitrophenol

An In-depth Technical Guide to the Procurement and Application of 5-Fluoro-4-methyl-2-nitrophenol for Researchers and Drug Development Professionals

Introduction to this compound

This compound is a highly functionalized aromatic compound that serves as a versatile intermediate in the synthesis of complex organic molecules.[1][2] Its structure, which incorporates a fluorine atom, a methyl group, a nitro group, and a phenolic hydroxyl group, presents multiple avenues for chemical modification. This makes it an invaluable asset for medicinal chemists and material scientists. The presence of a fluorine atom is particularly noteworthy, as its incorporation into pharmaceutical candidates can enhance metabolic stability, bioavailability, and binding affinity.[1]

Key Properties and Characteristics

A summary of the essential chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 83341-28-0 | [3][4] |

| Molecular Formula | C₇H₆FNO₃ | [2][3] |

| Molecular Weight | 171.13 g/mol | [2][3] |

| Purity | Typically ≥95% or ≥97% | [2][3] |

| Appearance | Not specified in search results | |

| Storage | Room temperature, under nitrogen | [3] |

| SMILES | OC1=CC(F)=C(C=C1--INVALID-LINK--=O)C | [3] |

| InChI Key | Not specified in search results |

Synthesis of this compound: A Representative Protocol

While specific, detailed industrial synthesis routes for this compound are often proprietary, a general understanding of its synthesis can be derived from established organic chemistry principles. A plausible route involves the nitration of a corresponding fluorinated and methylated phenol. The following is a representative protocol illustrating the key steps and chemical logic.

Causality of Experimental Choices

-

Starting Material: The selection of the appropriate precursor, such as 4-fluoro-3-methylphenol, is critical for ensuring the correct regiochemistry of the final product.

-

Nitrating Agent: A mixture of nitric acid and sulfuric acid is a common and effective nitrating agent. Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution reaction.

-

Temperature Control: The nitration reaction is highly exothermic. Maintaining a low temperature (typically 0-10 °C) is crucial to prevent over-nitration and the formation of unwanted byproducts.

-

Solvent: The choice of solvent depends on the solubility of the starting material and its reactivity. In many cases, the reaction can be run neat in the acid mixture.

-

Work-up: The reaction is typically quenched by pouring the mixture over ice, which precipitates the product and dilutes the strong acids. Subsequent washing steps are necessary to remove any residual acid.

Step-by-Step Synthesis Protocol

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add a cooled mixture of concentrated sulfuric acid.

-

Cooling: Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

-

Addition of Starting Material: Slowly add the starting material (e.g., 4-fluoro-3-methylphenol) to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Nitration: Once the starting material is fully dissolved, begin the dropwise addition of a pre-cooled mixture of concentrated nitric acid and sulfuric acid. Maintain the temperature between 0-10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction to stir at the same temperature for a specified time (e.g., 1-2 hours), monitoring the progress by a suitable technique like Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture over crushed ice with vigorous stirring.

-

Isolation: The solid product that precipitates is collected by vacuum filtration.

-

Purification: The crude product is washed with cold water until the washings are neutral to pH paper. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Procurement, Handling, and Storage

The reliable sourcing of high-purity this compound is paramount for reproducible research outcomes.

Reputable Suppliers

Several chemical suppliers offer this compound for research and development purposes. When selecting a supplier, it is essential to consider factors such as purity, available quantities, and the provision of a Certificate of Analysis (CoA).

| Supplier | CAS Number | Purity |

| --INVALID-LINK-- | 83341-28-0 | ≥97%[3] |

| --INVALID-LINK-- | 83341-28-0 | Min. 95%[2] |

| --INVALID-LINK-- | 83341-28-0 | Not specified[4] |

| --INVALID-LINK-- | 83341-28-0 | Not specified[5] |

Best Practices for Purchasing

-

Request a Certificate of Analysis (CoA): Always request a lot-specific CoA to verify the purity and identity of the compound. This document should include results from analytical tests such as ¹H NMR and HPLC.

-

Verify Supplier Credentials: Ensure the supplier has a good reputation for quality and reliability.

-

Inquire about Packaging and Shipping: Proper packaging and shipping conditions are crucial to maintain the stability of the chemical. This compound is typically shipped at room temperature.[3]

Handling and Storage

Proper handling and storage are essential for safety and to maintain the integrity of the compound.

-

Safety Precautions: Based on data for similar nitrophenols, this compound should be handled with care. It may be harmful if swallowed, in contact with skin, or if inhaled.[6] Always work in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage Conditions: The compound should be stored in a tightly closed container in a dry and well-ventilated place.[3] It is recommended to store it under a nitrogen atmosphere to prevent degradation.[3]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Avoid release to the environment.

Quality Control and Analytical Methods

Rigorous quality control is necessary to confirm the identity and purity of this compound before its use in any application. A combination of analytical techniques should be employed.

Common Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound.[7] The spectra should be consistent with the expected structure of this compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the compound.[5] A high-purity sample should show a single major peak.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.[7]

Detailed Protocol: Purity Determination by HPLC

The following is a representative HPLC method that can be adapted for the analysis of this compound.

-

Instrumentation: An HPLC system equipped with a UV-Vis or photodiode array (PDA) detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.[8]

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common mobile phase for the analysis of phenolic compounds.[8]

-

Sample Preparation:

-

Accurately weigh and dissolve a small amount of the this compound standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.

-

Prepare a sample solution of the compound to be tested at a similar concentration.

-

Filter both solutions through a 0.45 µm syringe filter before injection.[8]

-

-

Chromatographic Conditions:

-

Data Analysis: The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

Quality Control Workflow Diagram

Caption: A standard workflow for the quality control of incoming this compound.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical research and development:

-

Pharmaceuticals: It serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] The functional groups on the molecule allow for its incorporation into a wide range of molecular scaffolds to develop novel drug candidates.[11][12]

-

Agrochemicals: Similar to its use in pharmaceuticals, this compound can be a starting material for the synthesis of new pesticides and herbicides.[1]

-

Material Science: The unique electronic properties conferred by the fluoro and nitro groups make it a candidate for the development of specialty dyes and other advanced materials.[11]

References

- 1. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. 83341-28-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. 83341-28-0|this compound|BLD Pharm [bldpharm.com]

- 6. 2-Fluoro-4-methyl-5-nitrophenol | C7H6FNO3 | CID 21273374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(83341-28-0) 1H NMR spectrum [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. phmethods.net [phmethods.net]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

The Pivotal Role of the Phenolic Hydroxyl Group in the Reactivity and Application of 5-Fluoro-4-methyl-2-nitrophenol: A Technical Guide for Synthetic Chemists

Abstract

5-Fluoro-4-methyl-2-nitrophenol is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its synthetic versatility is largely dictated by the interplay of its substituents, with the phenolic hydroxyl group acting as the central locus of reactivity. This technical guide provides an in-depth analysis of the phenolic hydroxyl group's role, examining how its intrinsic properties are modulated by the electronic environment of the ring. We will explore its influence on acidity, its function as a potent nucleophile upon deprotonation, and its commanding role as a directing group in electrophilic aromatic substitution. This document serves as a resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to effectively harness the reactivity of this versatile intermediate.

Introduction to this compound: A Strategic Intermediate

The strategic placement of a fluorine atom, a methyl group, a nitro group, and a phenolic hydroxyl group on a benzene ring makes this compound an invaluable asset for synthetic chemists.[1] This unique combination of functional groups provides multiple reactive sites for chemical modification, enabling the construction of diverse and complex molecular architectures.

Molecular Structure and Physicochemical Properties

The inherent reactivity of the molecule can be understood by first examining its fundamental properties.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₆FNO₃ |

| Molecular Weight | 171.13 g/mol |

| CAS Number | 182880-62-2[3] |

| Appearance | Orange/tan powder[3] |

Significance in Medicinal Chemistry and Drug Development

In modern drug discovery, the incorporation of fluorine into lead compounds is a widely adopted strategy to enhance metabolic stability, bioavailability, and binding affinity.[1][2][4] this compound serves as a key starting material or intermediate for introducing a fluorinated phenolic scaffold into potential drug candidates.[2][4] The hydroxyl and nitro groups provide convenient handles for subsequent synthetic transformations, streamlining the path to novel therapeutics.[1][5]

The Electronic Architecture: How Substituents Modulate Hydroxyl Reactivity

The behavior of the phenolic hydroxyl group is not considered in isolation. It is the result of a complex interplay of electronic effects exerted by the other ring substituents.

Synergistic and Antagonistic Electronic Effects

-

Hydroxyl Group (-OH): A strong activating group that donates electron density to the ring via resonance (+R effect) and withdraws via induction (-I effect). The resonance effect is dominant, making it a powerful ortho, para-director.[6][7][8]

-

Nitro Group (-NO₂): A potent deactivating group that withdraws electron density from the ring through both strong resonance (-R) and inductive (-I) effects.[9] Its position ortho to the hydroxyl group has a profound impact on the -OH group's acidity.

-

Fluorine Atom (-F): An interesting case, fluorine is strongly electron-withdrawing via induction (-I) but electron-donating via resonance (+R). Due to the high electronegativity of fluorine, its inductive effect typically outweighs its resonance effect.

-

Methyl Group (-CH₃): A weak activating group that donates electron density through hyperconjugation and a weak inductive effect (+I).

The primary consequence of this arrangement is the significantly increased acidity of the phenolic proton, driven by the powerful electron-withdrawing capacity of the ortho-nitro group, which stabilizes the resulting phenoxide anion.[9]

Visualizing Electronic Influence

The following diagram illustrates the key electronic pushes and pulls that dictate the reactivity of the phenolic -OH group and the aromatic ring.

Sources

- 1. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 182880-62-2: 4-Fluoro-5-methyl-2-nitrophenol [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. jackwestin.com [jackwestin.com]

- 7. quora.com [quora.com]

- 8. refinerlink.com [refinerlink.com]

- 9. quora.com [quora.com]

Methodological & Application

Application Note: 5-Fluoro-4-methyl-2-nitrophenol as a Versatile Building Block in Active Pharmaceutical Ingredient (API) Synthesis

Introduction

5-Fluoro-4-methyl-2-nitrophenol is a highly functionalized aromatic compound that serves as a valuable and versatile intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[1] Its unique substitution pattern—featuring a phenolic hydroxyl, a nitro group, a fluorine atom, and a methyl group—provides multiple reactive sites for strategic chemical modifications.[1] The presence of a fluorine atom is particularly significant in medicinal chemistry, as its incorporation into drug candidates can enhance crucial properties such as metabolic stability, membrane permeability, binding affinity, and bioavailability.[1] The nitro and hydroxyl groups act as key synthetic handles, enabling a wide range of chemical transformations.[1]